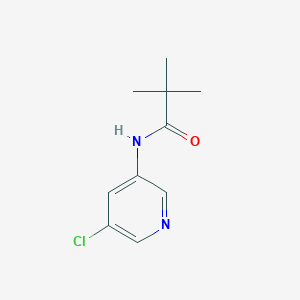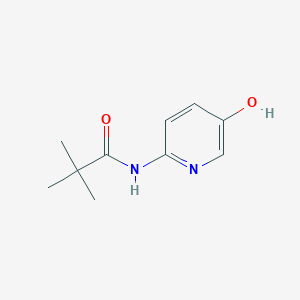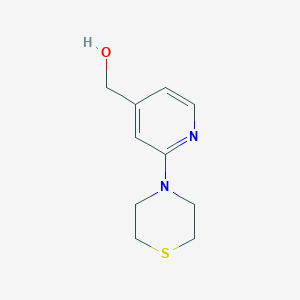
2-Bromo-4-(3-methylphenyl)-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(3-methylphenyl)-1-butene is an organic compound that belongs to the class of brominated alkenes. This compound is characterized by the presence of a bromine atom attached to a butene chain, which is further substituted with a 3-methylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-methylphenyl)-1-butene can be achieved through several methods. One common approach involves the bromination of 4-(3-methylphenyl)-1-butene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(3-methylphenyl)-1-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted derivatives.
Addition Reactions: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding epoxides or reduced to yield saturated hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used under basic conditions.
Addition Reactions: Halogens like chlorine or bromine, and hydrogen halides such as HCl or HBr, are used under ambient or slightly elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or reducing agents like lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include 4-(3-methylphenyl)-1-butanol, 4-(3-methylphenyl)-1-butanenitrile, and 4-(3-methylphenyl)-1-butylamine.
Addition Reactions: Products include 2,3-dibromo-4-(3-methylphenyl)-1-butene and 2-bromo-4-(3-methylphenyl)-1-butane.
Oxidation and Reduction Reactions: Products include 2-bromo-4-(3-methylphenyl)-1,2-epoxybutane and 2-bromo-4-(3-methylphenyl)-1-butane.
Scientific Research Applications
2-Bromo-4-(3-methylphenyl)-1-butene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(3-methylphenyl)-1-butene involves its interaction with various molecular targets and pathways. The bromine atom and the double bond in the butene chain make it a reactive species that can form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-phenyl-1-butene: Similar structure but lacks the methyl group on the phenyl ring.
2-Bromo-4-(4-methylphenyl)-1-butene: Similar structure but with the methyl group in a different position on the phenyl ring.
2-Chloro-4-(3-methylphenyl)-1-butene: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-Bromo-4-(3-methylphenyl)-1-butene is unique due to the specific positioning of the bromine atom and the 3-methylphenyl group, which imparts distinct reactivity and properties compared to its analogs. The presence of the bromine atom enhances its electrophilic character, making it a versatile intermediate for various chemical transformations.
Properties
IUPAC Name |
1-(3-bromobut-3-enyl)-3-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-9-4-3-5-11(8-9)7-6-10(2)12/h3-5,8H,2,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFWNFLZKSTVDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641123 |
Source


|
| Record name | 1-(3-Bromobut-3-en-1-yl)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-19-3 |
Source


|
| Record name | 1-(3-Bromo-3-buten-1-yl)-3-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromobut-3-en-1-yl)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1345278.png)
![tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate](/img/structure/B1345281.png)
![3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1345282.png)
![tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate](/img/structure/B1345283.png)
![6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1345284.png)
![4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1345285.png)


![tert-Butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1345292.png)
![tert-butyl N-[(2-bromothiophen-3-yl)methyl]carbamate](/img/structure/B1345296.png)
![[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol](/img/structure/B1345297.png)
![(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanol](/img/structure/B1345300.png)
